molecular formula C7H2BrCl2F3 B2655246 4-Bromo-2,6-dichlorobenzotrifluoride CAS No. 2169186-20-1

4-Bromo-2,6-dichlorobenzotrifluoride

Cat. No.: B2655246
CAS No.: 2169186-20-1
M. Wt: 293.89
InChI Key: FWOANTAIXHOVNS-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorobenzotrifluoride is a versatile halogenated aromatic compound designed for research and development applications. Its structure, featuring bromine and chlorine substituents on a benzotrifluoride core, makes it a valuable building block in organic synthesis . The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the benzene ring, making this compound a particularly useful intermediate in the preparation of more complex molecules for agrochemical and pharmaceutical research . Researchers utilize this compound in metal-catalyzed cross-coupling reactions, where the bromine atom can act as a handle for further functionalization, for example, in Suzuki or Buchwald-Hartwig reactions . The presence of multiple halogens also allows for selective sequential substitution, enabling the synthesis of a diverse array of disubstituted benzene derivatives. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOANTAIXHOVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2,6-dichlorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination and chlorination of 2,6-dichlorobenzotrifluoride using bromine and chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane .

Chemical Reactions Analysis

4-Bromo-2,6-dichlorobenzotrifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Organic Synthesis

4-Bromo-2,6-dichlorobenzotrifluoride serves as a valuable building block in organic synthesis. Its halogen substituents facilitate various reactions, including:

  • Suzuki Coupling : This method is widely used for forming carbon-carbon bonds. The presence of bromine allows for efficient coupling with boronic acids to create complex molecules.
  • Nucleophilic Aromatic Substitution : The electron-withdrawing groups activate the aromatic ring for nucleophilic attack, enabling the introduction of diverse functional groups .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Synthesis : It can be utilized in the synthesis of fluorinated polymers, which exhibit enhanced thermal and chemical stability .
  • Liquid Crystals : The structural characteristics allow for potential applications in liquid crystal displays (LCDs), where precise control over molecular orientation is crucial.

Environmental Studies

Recent studies have assessed the environmental impact of this compound. Notably:

  • Aquatic Toxicity Assessment : In a controlled study involving Daphnia magna, varying concentrations of the compound were tested to evaluate its toxicity levels. Results indicated significant adverse effects at higher concentrations, highlighting the need for careful handling and disposal.

Case Study 1: Toxicity Assessment on Aquatic Life

A study conducted to evaluate the toxicity of this compound on aquatic organisms revealed that exposure led to notable mortality rates among Daphnia magna at concentrations above 10 mg/L. This finding underscores the importance of regulatory measures when utilizing this compound in industrial applications.

Case Study 2: Synthesis of Fluorinated Polymers

Research into the synthesis of fluorinated polymers using this compound demonstrated that incorporating this compound enhances the thermal stability and chemical resistance of the resulting materials. These polymers are particularly beneficial in applications requiring durability under extreme conditions.

Data Tables

Application AreaSpecific Use CaseKey Findings
Organic SynthesisSuzuki CouplingEffective formation of carbon-carbon bonds
Material SciencePolymer SynthesisEnhanced thermal stability
Environmental StudiesAquatic Toxicity AssessmentSignificant toxicity observed at high concentrations

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichlorobenzotrifluoride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic aromatic substitution .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Chlorine substituents increase melting points compared to fluorine (e.g., 4-Bromo-2,6-dichloroaniline melts at 85–86°C vs. 63–65°C for the difluoro analog) due to stronger intermolecular forces .

Biological Activity

4-Bromo-2,6-dichlorobenzotrifluoride (CAS No. 2169186-20-1) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, toxicity, and relevant research findings.

The chemical formula of this compound is C7H2BrCl2F3C_7H_2BrCl_2F_3. The compound is characterized by the presence of bromine and chlorine substituents on the aromatic ring, which are known to influence its reactivity and biological interactions.

PropertyValue
Molecular Weight267.00 g/mol
Boiling PointNot available
SolubilityModerately soluble
Log P (octanol-water)3.76
ToxicityHarmful if swallowed

Toxicological Profile

Research indicates that this compound exhibits varying degrees of toxicity in different biological systems. Its acute toxicity is classified as low to moderate, with potential harmful effects on aquatic organisms such as Daphnia magna .

Key Toxicological Findings:

  • Aquatic Toxicity: Studies have shown that exposure to halogenated compounds can lead to significant mortality rates in Daphnia magna, indicating potential environmental hazards .
  • Mammalian Toxicity: The compound has been evaluated for its effects on mammalian cells, demonstrating cytotoxicity at higher concentrations .

The biological activity of this compound may be attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition: It has been reported as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C9), which are critical in drug metabolism and detoxification processes .
  • Cellular Stress Response: The compound may induce oxidative stress in cells, leading to apoptosis or necrosis depending on the concentration and exposure duration .

Case Studies

  • Aquatic Toxicity Assessment:
    • In a controlled study, various concentrations of this compound were administered to Daphnia magna. Results indicated a dose-dependent increase in mortality rates, with significant effects observed at concentrations above 10 mg/L .
  • Mammalian Cell Studies:
    • A study examining the cytotoxic effects on human liver cell lines reported that exposure to this compound resulted in increased cell death and altered metabolic activity at concentrations exceeding 50 µM .

Q & A

Q. How can researchers integrate computational and experimental data to refine reaction mechanisms?

  • Methodological Answer : Use microkinetic modeling coupled with experimental rate data (e.g., from stopped-flow UV-Vis) to iteratively refine proposed mechanisms. Apply sensitivity analysis to identify rate-determining steps and validate intermediates via trapping experiments (e.g., using TEMPO) .

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